molecular formula C15H9BrCl2O B1147490 2,7-Dichlorofluorenyl Bromomethyl Ketone CAS No. 53221-22-0

2,7-Dichlorofluorenyl Bromomethyl Ketone

Cat. No.: B1147490
CAS No.: 53221-22-0
M. Wt: 356.0 g/mol
InChI Key: DIAHHKVTQMIQJC-UHFFFAOYSA-N
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Description

2,7-Dichlorofluorenyl Bromomethyl Ketone, also known as this compound, is a useful research compound. Its molecular formula is C15H9BrCl2O and its molecular weight is 356.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polycyclic Oxygen Aromatics

A study by Kasturi et al. (1993) detailed the one-pot synthesis of polycyclic oxygen aromatics, demonstrating the reaction of 2-bromomethyl-1-(2′-tetrahydropyranyloxy) benzene with tetrachlorocatechol and tetrabromocatechol to form diastereomeric products. This research highlights the utility of bromomethyl compounds in constructing complex aromatic structures Kasturi, Mandal, Sumana, & Rajasekhar, 1993.

Access to Perhalogenated Ketones and Alkenes

Balaraman et al. (2016) demonstrated the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones to yield compounds with a terminal bromochlorofluoromethyl group. This study provides practical access to perhalogenated ketones and alkenes, showcasing the versatility of halogenated ketones in synthetic chemistry Balaraman, Moskowitz, Liu, & Wolf, 2016.

Functionalization of Poly (Aryl Ether Ether Ketone)

Wang and Roovers (1994) explored the functionalization of bromomethyl poly (aryl ether ether ketone), leading to various functionalized forms. This work underscores the role of bromomethyl groups in the modification of polymers and the introduction of diverse functional groups Wang & Roovers, 1994.

Continuous Flow Synthesis of Terminal Epoxides

Von Keutz, Cantillo, and Kappe (2019) developed a scalable procedure for the synthesis of epoxides from ketones using in situ generated bromomethyl lithium. This method highlights the efficiency and selectivity of bromomethyl compounds in continuous flow synthesis, offering a novel route for the synthesis of valuable chemical intermediates von Keutz, Cantillo, & Kappe, 2019.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-Dichlorofluorenyl Bromomethyl Ketone involves the reaction of 2,7-dichlorofluorene with bromine to form 2,7-dichlorofluorenyl bromide, which is then reacted with methyl ketone to form the desired product.", "Starting Materials": [ "2,7-dichlorofluorene", "Bromine", "Methyl ketone" ], "Reaction": [ { "Step 1": "2,7-dichlorofluorene is reacted with bromine in the presence of a catalyst to form 2,7-dichlorofluorenyl bromide." }, { "Step 2": "2,7-dichlorofluorenyl bromide is then reacted with methyl ketone in the presence of a base to form 2,7-Dichlorofluorenyl Bromomethyl Ketone." } ] }

CAS No.

53221-22-0

Molecular Formula

C15H9BrCl2O

Molecular Weight

356.0 g/mol

IUPAC Name

2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

InChI

InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2

InChI Key

DIAHHKVTQMIQJC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl

Synonyms

2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone;  Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; 

Origin of Product

United States

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